molecular formula C16H14ClFO2 B1343433 2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-04-7

2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1343433
CAS No.: 898775-04-7
M. Wt: 292.73 g/mol
InChI Key: JVOIUBCVWOHDEB-UHFFFAOYSA-N
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Description

2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone: is an organic compound with the molecular formula C16H14ClFO2 and a molecular weight of 292.73 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a propiophenone backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 2-chloro-4-fluorobenzene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

    Substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to participate in various biochemical pathways. The methoxy group can influence its solubility and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(18)10-15(14)17/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOIUBCVWOHDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644243
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-04-7
Record name 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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